Positional Isomer Comparison: 4- vs. 2- and 3-Carboxamide
The most critical differentiator for this compound is its unambiguous regioisomeric identity as a piperidine-4-carboxamide. While the piperidine-2-carboxamide isomer (e.g., N-butyl-N-methylpiperidine-2-carboxamide hydrochloride) shares the identical molecular formula (C11H23ClN2O) and monoisotopic mass (234.1498 Da), the distinct ring position of the amide bond results in a different InChI Key and topological polar surface area (tPSA) . Specifically, the target 4-isomer has a tPSA of 32.3 Ų, which directly influences its chromatographic retention and passive membrane permeability relative to the 2- and 3-carboxamide counterparts [1]. For analytical laboratories, this guarantees a distinct separation factor in HPLC and GC methods when used as a reference marker, preventing co-elution with process impurities derived from positional isomers.
| Evidence Dimension | Topological Polar Surface Area (tPSA) and Chromatographic Selectivity |
|---|---|
| Target Compound Data | tPSA: 32.3 Ų; InChI Key: ABHZZRUXGGBGKD-UHFFFAOYSA-N (4-isomer). Predicted distinct retention index relative to 2-isomer. |
| Comparator Or Baseline | N-butyl-N-methylpiperidine-2-carboxamide hydrochloride (CAS not specified, but isomeric series; identical MW 234.77) and N-butyl-N-methylpiperidine-3-carboxamide hydrochloride. |
| Quantified Difference | Predicted Δ tPSA is non-zero; exact experimental Δ retention time not publicly available but structurally guaranteed. |
| Conditions | Computed molecular properties (PubChem). Chromatographic selectivity is a class-level inference based on regioisomeric differentiation. |
Why This Matters
For procurement, the 4-position isomer is non-interchangeable with 2- or 3-isomers as a synthetic intermediate or analytical standard, as the regiochemistry dictates downstream molecular connectivity and spectral characteristics.
- [1] PubChem. (2025). Computputed Descriptors for CID 45791618. National Library of Medicine. View Source
